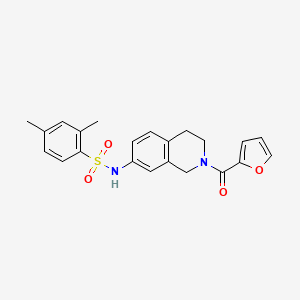
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a furan ring, a tetrahydroisoquinoline ring, and a benzenesulfonamide moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroisoquinoline is a type of isoquinoline with a fully saturated carbon ring . Benzenesulfonamide is an organic compound that consists of a benzene ring substituted with a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Furan-2-carbonyl compounds can participate in a variety of chemical reactions . They can undergo addition-cyclization reactions with nitrogen nucleophiles to form novel azines and azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For instance, the presence of the furan ring could influence its reactivity and stability .科学的研究の応用
Metabolism and Pharmacokinetics
The compound has been studied for its pharmacokinetic properties, particularly its metabolism and elimination patterns. In a study involving a novel orexin 1 and 2 receptor antagonist, researchers found that the compound was extensively metabolized, with the principal route involving oxidation of the benzofuran ring. Metabolites were primarily excreted in feces, highlighting the importance of this compound in the study of drug disposition and metabolism (Renzulli et al., 2011).
Diagnostic Imaging
N-substituted tetrahydroisoquinoline derivatives have been explored for their potential in diagnostic imaging. A study evaluated the use of a radiolabeled compound similar in structure for PET imaging in patients with malignant neoplasms. The study demonstrated the potential of such compounds to be used as markers for cellular proliferation in tumors, offering insights into their potential utility in oncology (Dehdashti et al., 2013).
Neurological Research
The metabolism of tetrahydroisoquinoline derivatives has been linked to neurological conditions. For instance, studies have shown variations in the metabolism of such compounds in individuals with Parkinson's disease, suggesting a potential role in the pathogenesis or progression of neurodegenerative diseases (Aoyama et al., 2000), (Matsubara et al., 2002).
Biochemical Studies
The compound and its derivatives have been studied in various biochemical contexts. For instance, research has investigated the interaction and excretion patterns of similar compounds in relation to alcohol consumption and metabolism, providing valuable insights into biochemical pathways and potential implications for health and disease (Collins et al., 1979).
将来の方向性
Furan-containing compounds have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . Therefore, the study and development of such compounds, including “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide”, could be a promising direction for future research .
特性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-5-8-21(16(2)12-15)29(26,27)23-19-7-6-17-9-10-24(14-18(17)13-19)22(25)20-4-3-11-28-20/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNZUIZNMFLJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
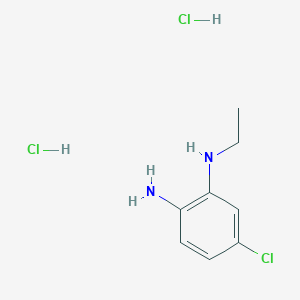
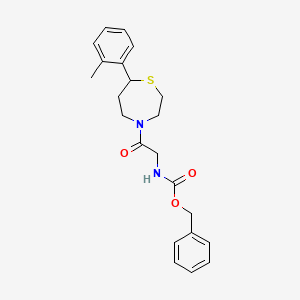
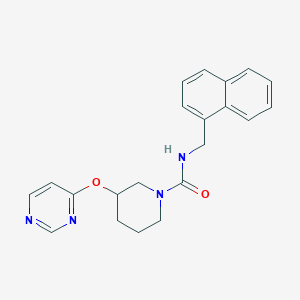
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
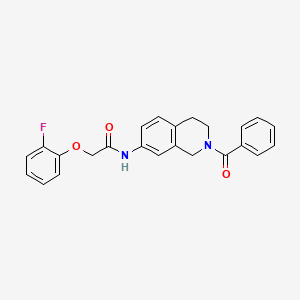
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)
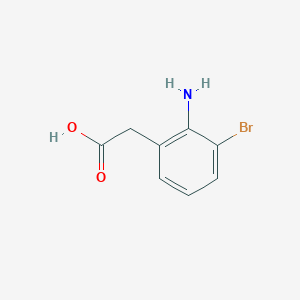
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)
